molecular formula C18H16O2 B11852407 2-Benzyl-4-methoxynaphthalen-1-ol CAS No. 68707-63-1

2-Benzyl-4-methoxynaphthalen-1-ol

Cat. No.: B11852407
CAS No.: 68707-63-1
M. Wt: 264.3 g/mol
InChI Key: BXJUPAXCTNMRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-methoxynaphthalen-1-ol is an organic compound that belongs to the class of naphthols It is characterized by a naphthalene ring substituted with a benzyl group at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-methoxynaphthalen-1-ol typically involves the reaction of 2-naphthol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol attacks the benzyl chloride, resulting in the formation of the benzylated product. The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-methoxynaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-Benzyl-4-methoxynaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methoxynaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-1-naphthol: Similar structure but lacks the methoxy group.

    4-Methoxy-1-naphthol: Similar structure but lacks the benzyl group.

    2-Methoxy-1-naphthol: Similar structure but lacks the benzyl group.

Uniqueness

2-Benzyl-4-methoxynaphthalen-1-ol is unique due to the presence of both benzyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

68707-63-1

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-benzyl-4-methoxynaphthalen-1-ol

InChI

InChI=1S/C18H16O2/c1-20-17-12-14(11-13-7-3-2-4-8-13)18(19)16-10-6-5-9-15(16)17/h2-10,12,19H,11H2,1H3

InChI Key

BXJUPAXCTNMRIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.